Ethyl-(5-methyl-pyrazin-2-ylmethyl)-amine
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Overview
Description
N-((5-Methylpyrazin-2-yl)methyl)ethanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methylpyrazin-2-yl)methyl)ethanamine typically involves the reaction of 5-methylpyrazine-2-carbaldehyde with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 5-methylpyrazine-2-carbaldehyde and ethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of N-((5-Methylpyrazin-2-yl)methyl)ethanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((5-Methylpyrazin-2-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((5-Methylpyrazin-2-yl)methyl)ethanone, while reduction may produce N-((5-Methylpyrazin-2-yl)methyl)ethanol.
Scientific Research Applications
N-((5-Methylpyrazin-2-yl)methyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((5-Methylpyrazin-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyrazin-2-yl)methanol: A related compound with a hydroxyl group instead of an amine group.
N-Methylpyrazine: A simpler derivative of pyrazine with a methyl group attached to the nitrogen atom.
2,5-Dimethylpyrazine: A pyrazine derivative with two methyl groups.
Uniqueness
N-((5-Methylpyrazin-2-yl)methyl)ethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with an ethanamine side chain makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-[(5-methylpyrazin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H13N3/c1-3-9-5-8-6-10-7(2)4-11-8/h4,6,9H,3,5H2,1-2H3 |
InChI Key |
DNGJZBJJVLUHAP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC=C(N=C1)C |
Origin of Product |
United States |
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